molecular formula C13H18OS B7939236 3-(4-Propylphenyl)thiolan-3-ol

3-(4-Propylphenyl)thiolan-3-ol

Cat. No.: B7939236
M. Wt: 222.35 g/mol
InChI Key: RBMDYKDPRYJFOQ-UHFFFAOYSA-N
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Description

3-(4-Propylphenyl)thiolan-3-ol is a synthetic organic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group and a 4-propylphenyl group at the same carbon atom. With the molecular formula C14H20OS and a molecular weight of 236.38 g/mol, this compound is of significant interest in organic and medicinal chemistry research. It serves as a versatile building block for the synthesis of more complex molecules. The presence of both polar (hydroxyl) and non-polar (aryl, propyl) functionalities within the structure makes it a valuable intermediate for studying structure-activity relationships in drug discovery, particularly in projects targeting central nervous system (CNS) disorders or inflammatory pathways. The thiolane ring is a key motif found in various bioactive molecules and materials. Researchers utilize this compound in exploring new synthetic methodologies, such as cross-coupling reactions and heterocyclic chemistry. It is also employed in the development of novel ligands for catalysis and in material science for the creation of advanced polymers. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive handling and safety information, including hazard statements, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(4-propylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-3-11-4-6-12(7-5-11)13(14)8-9-15-10-13/h4-7,14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMDYKDPRYJFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylphenyl)thiolan-3-ol typically involves the reaction of 4-propylphenylmagnesium bromide with thiirane. The reaction proceeds under controlled conditions to ensure the formation of the desired thiolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolane derivatives.

    Substitution: Alkylated thiolanes.

Scientific Research Applications

3-(4-Propylphenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Propylphenyl)thiolan-3-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Key Structural and Inferred Properties:

  • Molecular Formula : Likely C₁₃H₁₈OS (based on substitution pattern and analogs ).
  • Molecular Weight : Estimated ~222.34 g/mol (calculated from thiolan-3-ol [C₄H₈OS, MW 104.17] + 4-propylphenyl [C₉H₁₁, MW 119.20] minus one hydrogen).
  • Functional Groups : Hydroxyl (-OH), thiolane (saturated thiophene), and 4-propylphenyl (aromatic with alkyl chain).

Synthetic routes may involve Friedel-Crafts alkylation or nucleophilic substitution to attach the 4-propylphenyl group to the thiolan-3-ol core, analogous to methods used for related compounds .

Comparison with Similar Compounds

Core Structure: Thiolan-3-ol (CAS 3334-05-2)

  • Molecular Formula : C₄H₈OS .
  • Molecular Weight : 104.17 g/mol.
  • Density : 1.222 g/cm³.
  • Boiling Point : 201.2°C .
  • Key Differences :
    • The absence of the 4-propylphenyl group reduces lipophilicity and molecular weight.
    • Simpler NMR profile (e.g., absence of aromatic protons and propyl chain signals).

3-(4-Fluorophenyl)-2-methylthiolan-3-ol (CAS 1547107-74-3)

  • Molecular Formula : C₁₁H₁₃FOS .
  • Molecular Weight : 212.29 g/mol.
  • Key Differences: Substituent Effects: The electron-withdrawing fluorine and methyl group increase steric hindrance and acidity of the hydroxyl group compared to the propylphenyl derivative. Reactivity: Fluorine enhances electrophilic substitution resistance, while the propyl group in 3-(4-propylphenyl)thiolan-3-ol may improve solubility in nonpolar solvents .

3-(2-iso-Propoxyphenyl)thiolan-3-ol (CAS 1520829-21-3)

  • Substituent : Isopropoxy group (electron-donating) .
  • Key Differences :
    • The ether linkage (O–) introduces hydrogen-bonding capability, contrasting with the hydrophobic propyl chain in the target compound.
    • Altered metabolic stability due to esterase susceptibility of the ether group.

3-[(5-(4-Propylphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (Compound 4e from )

  • Structure : Combines benzothiazolone and oxadiazole moieties with a 4-propylphenyl group .
  • Yield : 78.5–90.2% (synthetic efficiency higher than typical thiolan-3-ol derivatives).

Physicochemical and Spectral Comparison

Table 1: Comparative Data for Thiolan-3-ol Derivatives

Property Thiolan-3-ol This compound (Inferred) 3-(4-Fluorophenyl)-2-methylthiolan-3-ol
Molecular Formula C₄H₈OS C₁₃H₁₈OS C₁₁H₁₃FOS
Molecular Weight (g/mol) 104.17 ~222.34 212.29
Density (g/cm³) 1.222 N/A N/A
Boiling Point (°C) 201.2 N/A N/A
Key Spectral Features -OH (IR: ~3200 cm⁻¹) Aromatic C–H (¹H-NMR: δ 7.2–7.5) Fluorine (¹⁹F-NMR: δ -110 to -120)

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Propylphenyl)thiolan-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves esterification or cyclization reactions. For example, thionyl chloride (SOCl₂) can activate carboxylic acid intermediates for coupling, as demonstrated in thiophene-acetic acid ester synthesis . Refluxing in aprotic solvents like xylene (25–30 hours) with oxidizing agents (e.g., chloranil) may facilitate cyclization or sulfonation steps, critical for forming the thiolane ring . Key variables include solvent polarity, temperature, and catalyst selection (e.g., triethylamine for acid scavenging). Yield optimization requires monitoring intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. 1^1H and 13^13C NMR can resolve the propylphenyl substituent’s chemical environment and thiolan-3-ol stereochemistry. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS provides molecular weight validation and purity assessment . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like -OH (broad peak ~3200 cm1^{-1}) and aromatic C-H stretches. For crystalline samples, X-ray diffraction (XRD) offers definitive stereochemical data .

Q. How should researchers address stability challenges during storage of this compound?

  • Methodological Answer : Stability studies under varying temperatures (-20°C, 4°C, room temperature) and humidity levels (using desiccants) are critical. UV-Vis spectroscopy can track degradation (e.g., oxidation of thiolan-3-ol to disulfide). Storage in inert atmospheres (argon) and amber vials minimizes photolytic and oxidative degradation . Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life under ICH guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Reproduce experiments under standardized conditions (e.g., cell line authentication, solvent controls). Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to cross-validate bioactivity. High-purity samples (>98% by HPLC) and metabolite profiling (LC-MS/MS) are essential . Statistical tools like Bland-Altman plots or meta-analysis reconcile conflicting results .

Q. What computational strategies predict the metabolic fate of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates redox potentials to predict oxidation sites (e.g., thiolan-3-ol hydroxyl group). Pharmacokinetic software (e.g., GastroPlus) models absorption/distribution using logP (partition coefficient) and pKa values. Molecular docking identifies potential enzyme targets (e.g., cytochrome P450 isoforms). Validate predictions with in vitro microsomal assays and isotopic labeling (e.g., 14^14C tracing) .

Q. How can researchers design experiments to probe the stereochemical influence of this compound on receptor binding?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (HPLC with amylose columns) or asymmetric catalysis. Surface Plasmon Resonance (SPR) measures binding kinetics (Kd_\text{d}, kon_\text{on}/koff_\text{off}) for each enantiomer. Circular Dichroism (CD) spectroscopy correlates conformation with activity. Molecular dynamics simulations (e.g., GROMACS) map steric interactions in receptor binding pockets .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves. Bootstrap resampling estimates confidence intervals for IC50_{50}/EC50_{50} values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Outlier detection (Grubbs’ test) ensures data integrity. Software like GraphPad Prism or R (drc package) automates analysis .

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